molecular formula C11H9BrClNO2 B13874178 Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate

Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate

Cat. No.: B13874178
M. Wt: 302.55 g/mol
InChI Key: HRKHRNRVYYGUBJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is a versatile chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound integrates multiple reactive sites—an ester group, a nitrile, and an acidic alpha-hydrogen—making it a valuable precursor for constructing complex molecules. Its structure features a disubstituted phenyl ring with both bromo and chloro substituents, which serve as handles for further functionalization via cross-coupling reactions. The primary research applications of this compound leverage its activated methylene group, which readily participates in condensation reactions like the Knoevenagel condensation to form carbon-carbon bonds . This reactivity is fundamental for synthesizing heterocyclic compounds, which are core structures in many active pharmaceutical ingredients (APIs). The bromo and chloro substituents on the aromatic ring make it an excellent intermediate for palladium-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse aryl, heteroaryl, and amine groups . As a multifunctional synthon, this compound is expected to be used in the synthesis of compounds for medicinal chemistry, materials science, and as a scaffold for library development in drug discovery. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H9BrClNO2

Molecular Weight

302.55 g/mol

IUPAC Name

ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3

InChI Key

HRKHRNRVYYGUBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=CC(=C1)Br)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate typically involves a multi-step process starting from appropriately substituted aromatic precursors. The key steps include:

The process requires careful control of regioselectivity to achieve substitution at the 3-bromo and 5-chloro positions on the phenyl ring.

Preparation of 3-Bromo-5-chlorophenol as a Key Intermediate

A crucial precursor in the synthesis is 3-bromo-5-chlorophenol, which can be prepared by diazotization and subsequent hydrolysis of 3-bromo-5-chloroaniline derivatives. The method involves:

  • Hydrolysis of a precursor compound in acidic medium.
  • Diazotization of the corresponding aniline with sodium nitrite under controlled low temperatures.
  • Reaction of the diazonium salt with sulfuric acid and ether to yield the phenol derivative.
  • Purification by extraction and recrystallization.

This method offers advantages such as low cost, ease of raw material availability, scalability, and high purity (yield ~72%).

Step Reagents/Conditions Outcome Yield (%)
Hydrolysis Acid medium 3-Bromo-5-chlorophenol precursor -
Diazotization Sodium nitrite, 0–10 °C Diazonium salt formation -
Coupling 5% H2SO4, ether, 60 °C 3-Bromo-5-chlorophenol 72

Palladium-Catalyzed α-Arylation with Ethyl Cyanoacetate Derivatives

A modern and efficient synthetic approach involves palladium-catalyzed carbonylative α-arylation of cyanoacetate esters with aryl bromides. Although the literature specifically reports tert-butyl 2-cyanoacetate, analogous methods apply to ethyl 2-cyanoacetate derivatives:

  • The reaction uses palladium catalysts under carbon monoxide atmosphere.
  • Mild bases such as dicyclohexylmethylamine and additives like MgCl2 facilitate deprotonation and coupling.
  • The process tolerates various functional groups, including bromo and chloro substituents on the aromatic ring.
  • Subsequent acid-mediated decarboxylation yields the desired α-arylated cyanoacetate ester.

This method is advantageous for its high functional group tolerance and the ability to incorporate isotopic labels if needed.

Component Role Conditions
Pd catalyst Catalyzes C–C bond formation CO atmosphere, mild base
Ethyl 2-cyanoacetate Nucleophile Stoichiometric amount
Aryl bromide (3-bromo-5-chlorophenyl) Electrophile -
MgCl2, dicyclohexylmethylamine Base and additive Mild heating

Direct Bromination and Cyanation Routes

Another synthetic route includes:

  • Starting from ethyl 3-hydroxybenzoate or similar esters.
  • Bromination at the 2-position using brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.
  • Introduction of the cyano group at the 5-position via cyanation using copper(I) cyanide under reflux conditions.

Protection of sensitive groups (e.g., hydroxyl) may be necessary to avoid side reactions. This classical approach is well-established in organic synthesis and suitable for scale-up.

Oxidative and Substitution Methods for Halogenated Aromatics

Oxidizing agents such as potassium persulfate or hydrogen peroxide can be used in the preparation of halogenated aromatic intermediates. For example, potassium persulfate in organic solvents can oxidize precursors to form brominated and chlorinated phenols or derivatives, which are then converted into cyanoacetate esters.

Tabulated Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Yield / Purity
Diazotization and Hydrolysis 3-Bromo-5-chloroaniline NaNO2, H2SO4, ether 0–10 °C, 60 °C High purity, scalable ~72%
Pd-Catalyzed α-Arylation Ethyl 2-cyanoacetate, Aryl bromide Pd catalyst, CO, MgCl2, base Mild heating, CO atmosphere High functional group tolerance High, efficient
Bromination + Cyanation Ethyl 3-hydroxybenzoate Br2 or NBS, CuCN Reflux in acetic acid/DCM Classical, straightforward Moderate to high
Oxidative Halogenation Aromatic precursors K2S2O8 or H2O2 Organic solvent, heat Mild conditions, selective Variable

Research Findings and Notes

  • The palladium-catalyzed carbonylative α-arylation method provides a modern, versatile route with excellent tolerance for halogen substituents and cyano groups, enabling the synthesis of complex cyanoacetates with high selectivity.
  • The diazotization approach for preparing 3-bromo-5-chlorophenol is well-documented and provides a reliable intermediate for further functionalization.
  • Classical bromination and cyanation remain relevant for laboratories lacking access to advanced catalytic systems, although they may require protection strategies and careful control of reaction conditions.
  • Oxidative halogenation methods employing persulfates offer alternative mild routes for halogen introduction, which can be integrated into multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Material Science: It is used in the development of novel materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The bromo and chloro substituents can influence the compound’s reactivity and binding affinity to target molecules. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Effects: Bromo vs. Chloro vs. Nitro Groups

The electronic and steric properties of substituents on the phenyl ring significantly influence reactivity and application:

Compound Substituents Key Properties Applications References
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate 3-Br, 5-Cl Enhanced electrophilicity due to electron-withdrawing halogens; used in cross-coupling reactions. Heterocyclic synthesis (e.g., quinazolines).
Ethyl 3-bromo-5-cyanoisothiazole-4-carboxylate Br on isothiazole ring Higher yield (87%) in HBr-mediated cyclization; stable crystalline form. Isothiazole derivatives.
Ethyl 3-chloro-5-cyanoisothiazole-4-carboxylate Cl on isothiazole ring Lower yield (67%) compared to bromo analog; milder reactivity. Pharmaceuticals and agrochemicals.
Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate 5-Cl, 2-NO₂ Strong electron-withdrawing nitro group; facilitates nucleophilic aromatic substitution. Explosives and dye intermediates.

Key Observations :

  • Bromo substituents generally enhance reactivity and yield compared to chloro analogs due to their stronger electron-withdrawing effects and leaving-group ability .
  • Nitro groups (e.g., in CAS 916156-50-8) further increase electrophilicity but may reduce stability under harsh conditions .

Ester Group Variations: Ethyl vs. Tert-Butyl vs. Benzyl

The choice of ester group impacts solubility, stability, and reaction pathways:

Compound Ester Group Key Properties Applications References
This compound Ethyl Moderate steric hindrance; stable under acidic conditions (HCl, TFA). Multicomponent reactions (e.g., thiouracils).
tert-Butyl 2-cyanoacetate tert-Butyl Enhanced steric bulk; resistant to hydrolysis. Synthesis of sensitive intermediates.
Benzyl 2-cyanoacetate Benzyl Higher lipophilicity; cleavable under hydrogenation. Prodrug design and catalysis.

Key Observations :

  • Ethyl esters balance reactivity and stability, making them ideal for one-pot syntheses (e.g., 4-aryl-5-cyano-1,6-dihydro-2-thiouracils in 70% yield) .
  • tert-Butyl esters are preferred for acid-sensitive reactions, though they require harsher conditions for deprotection .

Functional Group Modifications: Hydrazono vs. Difluoromethyl

Additional functional groups alter physicochemical and biological properties:

Compound Functional Group Key Properties Applications References
Ethyl 2-[(E)-2-(3-chloro-2-methylphenyl)hydrazono]-2-cyanoacetate Hydrazono Forms stable hydrazone complexes; modulates solubility. Chelation therapy and metal-ion sensors.
Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate Difluoromethyl Introduces fluorine for metabolic stability; high lipophilicity (LogP ~3.2). Anticancer and CNS-targeting drugs.

Key Observations :

  • Hydrazono derivatives (e.g., CAS 265.70 g/mol) are valuable in coordination chemistry but may exhibit reduced thermal stability .
  • Difluoromethyl groups enhance bioavailability and blood-brain barrier penetration, critical in drug design .

Biological Activity

Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. The presence of the cyano group, along with halogenated phenyl moieties, contributes to its reactivity and biological profile.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study evaluating the anticancer properties of substituted cyanoacetates demonstrated that derivatives with halogen substitutions had enhanced activity against human tumor cell lines. The compound's IC50 values were reported to be below 900 nM for several derivatives, indicating potent cytotoxicity .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (nM)
4aNUGC48
4bDLDI60
This compoundMCF<900

The presence of electron-withdrawing groups such as bromo and chloro enhances the electron deficiency of the compound, which is crucial for its interaction with biological targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound shows promise as an antimicrobial agent. Studies have indicated that compounds with similar structures exhibit significant antibacterial activity against various strains:

  • Research Findings : A derivative with a similar structure showed Minimum Inhibitory Concentration (MIC) values ranging from 12.4 to 16.5 μM against Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity

CompoundBacteriaMIC (μM)
This compoundS. aureus12.4
E. coli16.1
K. pneumoniae16.5

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The introduction of halogen atoms (bromine and chlorine) significantly influences both anticancer and antimicrobial activities.

  • Key Observations :
    • The presence of halogens increases lipophilicity, enhancing cell membrane penetration.
    • Electron-withdrawing groups improve binding affinity to target enzymes or receptors involved in cancer proliferation or bacterial metabolism.

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate?

  • Methodology : The compound is typically synthesized via Knoevenagel condensation. Aromatic aldehydes (e.g., 3-bromo-5-chlorobenzaldehyde) are reacted with ethyl 2-cyanoacetate in the presence of a base (e.g., NaOH or piperidine) under reflux conditions. For example, a one-pot multicomponent reaction involving aldehydes, ethyl 2-cyanoacetate, and thiourea derivatives yields pyrimidine analogs .
  • Key Data :

Reaction TimeYield (%)Diastereoselectivity (d.r.)
30–60 min60–95%2:1 to 5:1 (observed in analogous systems)

Q. How is purification achieved for this compound?

  • Methodology : Post-synthesis, purification involves extraction (e.g., using dichloromethane/water), followed by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol or methanol. For example, recrystallization of similar cyanoacetate derivatives yields >95% purity .
  • Characterization :

  • IR : Peaks at ~2215 cm⁻¹ (C≡N), ~1677 cm⁻¹ (C=O ester) .
  • ¹H NMR : Signals at δ 1.26–1.32 (t, CH₃), δ 4.27–4.30 (q, CH₂), and aromatic protons at δ 7.46–7.48 .

Advanced Research Questions

Q. How does the electronic nature of substituents affect regioselectivity in [2+2] photocycloadditions involving this compound?

  • Mechanistic Insight : The 3-bromo-5-chlorophenyl group introduces steric and electronic effects. Bromine (electron-withdrawing) and chlorine (ortho/para-directing) influence the reactivity of the α,β-unsaturated ester system. In [2+2] cycloadditions, regioselectivity (e.g., head-to-head vs. head-to-tail) is governed by frontier molecular orbital interactions, with DFT studies suggesting dominant HOMO(dienophile)-LUMO(alkyne) overlap .
  • Example : Substrates with electron-deficient aryl groups favor acis-anti-head-to-head cycloadducts (d.r. 5:1) due to stabilized transition states .

Q. What strategies optimize diastereoselectivity in multicomponent reactions using this compound?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
  • Catalysis : Piperidine or HOAt (1-hydroxy-7-azabenzotriazole) improves yields (e.g., 87–94% in oxime carbonate synthesis) .
  • Microwave Irradiation : Reduces reaction time (e.g., from hours to minutes) while maintaining selectivity in heterocycle formation .

Q. How can computational modeling predict tautomeric equilibria in derivatives of this compound?

  • Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze tautomer stability. For example, pyrazinyl-pyrazylidene tautomerism in cyanoacetate derivatives is influenced by intramolecular hydrogen bonding (N–H⋯O), stabilizing the enol form .
  • Data :

TautomerΔG (kcal/mol)Dominant Form
Keto0.0Minor
Enol (NH-acid)-2.3Major

Q. What role does this compound play in racemization-free peptide synthesis?

  • Application : Derivatives like Boc-Oxyma (ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate) act as coupling reagents. The cyanoacetate group activates carboxylates without racemization, enabling efficient amide bond formation in peptide chains .
  • Protocol :

  • Equimolar Boc-Oxyma and amino acid in DCM.
  • Yields >90% with <1% epimerization .

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